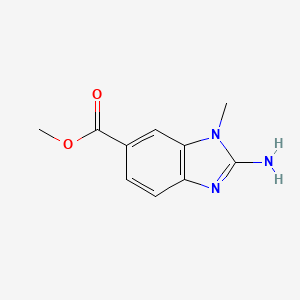
methyl2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of 2-amino-1-methylbenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is not well-documented. as a member of the benzimidazole family, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 2-amino-1H-1,3-benzodiazole-5-carboxylate: Another positional isomer with the carboxylate group at the 5-position.
Uniqueness
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is unique due to the specific position of the carboxylate group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position also adds to its distinct properties compared to other benzimidazole derivatives .
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 2-amino-3-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-5-6(9(14)15-2)3-4-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12) |
InChIキー |
RYFYJAONFYFTHQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
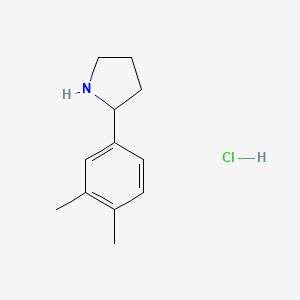
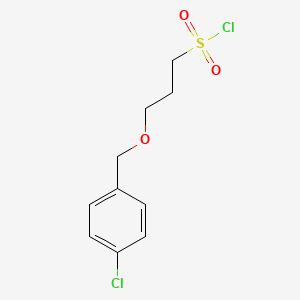
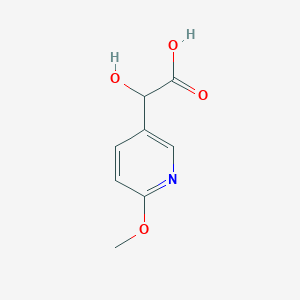
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
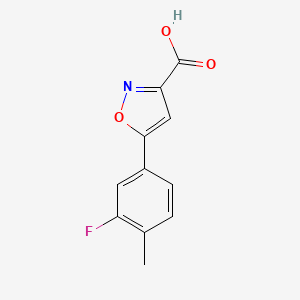
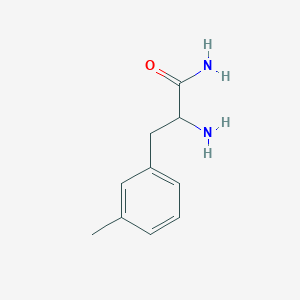
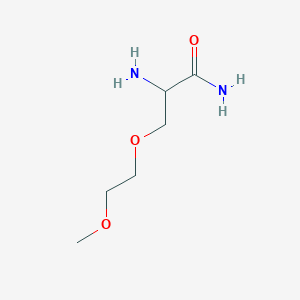
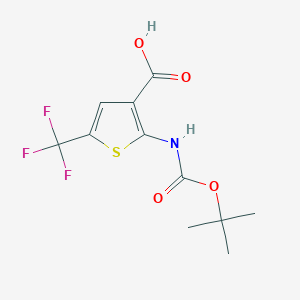
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
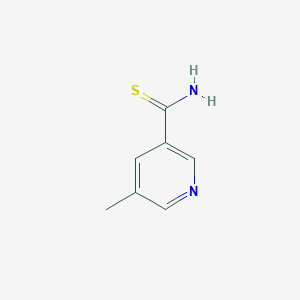
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
